molecular formula C21H21N5O5 B6496599 N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide CAS No. 319491-47-9

N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide

Cat. No.: B6496599
CAS No.: 319491-47-9
M. Wt: 423.4 g/mol
InChI Key: AKASJXYPVMXHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-Amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide is a coumarin-based hydrazide derivative characterized by a conjugated system comprising a 7-diethylamino-substituted coumarin core, an (E)-configured hydrazone linkage, and a 4-nitrobenzoyl group. The compound’s structure confers unique electronic and steric properties, making it relevant for applications in fluorescence sensing, biological activity studies, and crystallographic investigations.

Key structural features include:

  • Coumarin Core: The 7-diethylamino group enhances electron-donating effects, while the 2-oxo group stabilizes the chromenone system.
  • Hydrazone Linkage: The (E)-configuration of the imine bond (C=N) ensures planarity, critical for π-conjugation and intermolecular interactions .
  • 4-Nitrobenzoyl Group: The electron-withdrawing nitro group at the para position influences electronic density and hydrogen-bonding capabilities.

Crystallographic data for closely related compounds (e.g., (E)-N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)-2-hydroxybenzohydrazide) reveal a monoclinic crystal system (space group P121/c1), with unit cell parameters a = 10.075 Å, b = 21.950 Å, c = 8.187 Å, and V = 1810.4 ų. Hydrogen-bonding networks (e.g., N3−H3···O2, d = 1.738 Å) stabilize the crystal lattice .

Properties

IUPAC Name

N-[(E)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-25(4-2)16-10-7-14-11-17(21(28)31-18(14)12-16)19(22)23-24-20(27)13-5-8-15(9-6-13)26(29)30/h5-12H,3-4H2,1-2H3,(H2,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKASJXYPVMXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide, commonly referred to as 7-diEAHC, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis of 7-diEAHC

The synthesis of 7-diEAHC involves several steps, primarily focusing on the reaction between 4-diethylamino-2-hydroxybenzaldehyde and methyl 3-oxobutanoate. The process is catalyzed by piperidine in an ethanolic solution, yielding a high purity product. The encapsulation of this compound in β-cyclodextrins has been investigated to enhance its stability and bioavailability, which is crucial for its biological applications .

Antioxidant Properties

Research indicates that 7-diEAHC exhibits notable antioxidant activity. A study evaluated the compound's ability to scavenge free radicals, demonstrating its potential as a therapeutic agent against oxidative stress-related conditions. The encapsulation in β-cyclodextrins significantly improved its antioxidant properties, suggesting enhanced bioavailability and stability .

Antimicrobial Activity

The antimicrobial properties of 7-diEAHC have been assessed against various bacterial strains. The compound showed comparable effectiveness to standard antibiotics like ampicillin against Staphylococcus aureus and Escherichia coli. This suggests that 7-diEAHC could be a promising candidate for developing new antimicrobial agents .

Other Biological Activities

The compound has also been studied for additional biological activities, including:

  • Antitumoral Activity : Preliminary studies indicate potential anticancer effects, warranting further investigation.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, which could contribute to its therapeutic profile .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialEffective against S. aureus and E. coli
AntitumoralPotential anticancer effects
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

  • Antioxidant Study : In a controlled experiment, the antioxidant capacity of 7-diEAHC was compared with established antioxidants using DPPH and ABTS assays. The results indicated that the compound significantly reduced oxidative stress markers in vitro.
  • Antimicrobial Testing : Clinical isolates of S. aureus and E. coli were treated with varying concentrations of 7-diEAHC. The Minimum Inhibitory Concentration (MIC) was determined, showing efficacy similar to that of conventional antibiotics.
  • In Vivo Studies : Animal models were used to assess the bioavailability and therapeutic effects of encapsulated 7-diEAHC. Results indicated enhanced stability and prolonged release in systemic circulation, supporting its potential for clinical applications .

Scientific Research Applications

Biological Applications

  • Fluorescent Probes
    • The compound is utilized as a fluorescent probe in biochemical assays. Its strong fluorescence properties allow for the visualization of cellular processes and interactions with biomolecules, making it particularly valuable in cellular imaging and tracking studies.
  • Antioxidant Activity
    • Research indicates that derivatives of this compound exhibit significant antioxidant activity. This property is critical for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
  • Antimicrobial Properties
    • Some studies have reported that this compound displays antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance .
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes, such as α-amylase, which is relevant in managing diabetes by regulating carbohydrate metabolism .

Synthetic Methods

The synthesis of N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide typically involves several steps:

  • Formation of Chromene Derivative:
    • The initial step often includes the synthesis of the 7-(diethylamino)-2-oxo-2H-chromene core through Pechmann condensation techniques.
  • Hydrazone Formation:
    • The chromene derivative is then reacted with 4-nitrobenzohydrazine to form the hydrazone linkage, which is crucial for the biological activity of the compound.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of various derivatives of this compound using DPPH and ABTS assays. Results indicated that certain modifications significantly enhanced antioxidant potency, suggesting potential therapeutic applications in oxidative stress-related conditions.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited notable inhibitory effects, indicating its potential as a lead compound in drug development against resistant strains.

Chemical Reactions Analysis

Table 1: Key Bond Lengths and Angles (from analog structures)

Bond/AngleValue (Å/°)Significance
C8=N21.278 ÅConfirms hydrazone formation (C=N stretch)
C7–N11.343 ÅResonance stabilization in hydrazide
N1–H···O42.85 ÅIntramolecular hydrogen bonding
C7=O11.234 ÅTypical for carbonyl groups in hydrazides

Coordination Chemistry

The hydrazone moiety acts as a polydentate ligand, coordinating with transition metals (e.g., Cu²⁺, Ni²⁺) via the imine nitrogen and carbonyl oxygen. Coordination shifts the tautomeric equilibrium toward the enol form, altering UV-Vis absorption profiles .

Nitro Group Reactivity

The 4-nitro group participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enhancing electron-donating capacity for further functionalization .

  • Electrophilic Substitution : The nitro group’s meta-directing effect facilitates halogenation or nitration at the benzohydrazide ring under strongly acidic conditions .

Hydrogen Bonding and Supramolecular Interactions

The compound forms hydrogen-bonded networks via:

  • N–H···O : Between hydrazide NH and carbonyl oxygen (2.79–3.19 Å) .

  • C–H···O : Involving the coumarin’s methoxy or carbonyl groups .

Table 2: Reaction Yields and Conditions for Analogous Compounds

CompoundReaction TimeCatalystYield (%)Melting Point (°C)
7-diEAHC (Coumarin-benzohydrazide)8 h (reflux)Acetic acid85264
7-hyd.HC (Hydroxy-substituted analog)6 h (reflux)Piperidine46>264

Mechanistic Insights

The formation of the hydrazone involves:

  • Nucleophilic Attack : Hydrazide’s NH₂ attacks the aldehyde’s carbonyl carbon.

  • Proton Transfer : Acid catalysis stabilizes the transition state.

  • Dehydration : Elimination of H₂O yields the E-isomer .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Electronic Features

Table 1: Structural Comparison of Coumarin-Hydrazide Derivatives
Compound Name Substituents Key Bond Lengths (Å) Hydrogen Bonding References
Target Compound 4-Nitrobenzohydrazide N2–N3: 1.388; C14=N2: 1.288 N3−H3···O2 (1.738 Å)
(E)-N'-(2-Hydroxybenzylidene)-analogue 2-Hydroxybenzohydrazide N2–N3: 1.384; C14=N2: 1.285 O–H···O (1.72 Å)
(E)-N'-(5-Nitro-2-hydroxybenzylidene)-analogue (2k) 5-Nitro-2-hydroxybenzylidene C=O: 1.22; C=N: 1.30 Intra- and intermolecular H-bonds
Fluorescent Sensor (PQC) Quinoline-picolinohydrazide C=N: 1.29; C–O: 1.36 π-π stacking dominant

Key Observations :

  • The 4-nitro group in the target compound increases electron-withdrawing effects compared to hydroxyl or methoxy substituents in analogues, altering charge distribution and reactivity.
  • Bond lengths (C=N, N–N) remain consistent across derivatives (~1.28–1.39 Å), confirming the rigidity of the hydrazone linkage .
  • Hydrogen-bonding patterns vary with substituents: Nitro groups favor stronger intermolecular interactions, while hydroxyl groups promote intramolecular H-bonding.

Key Observations :

  • Antimicrobial Activity : The target compound’s nitro group may enhance activity against Gram-positive bacteria, as seen in benzylidene analogues .
  • Fluorescence : Derivatives with electron-withdrawing groups (e.g., nitro) exhibit redshifted emission compared to hydroxy-substituted analogues, useful in sensor design .
  • Anti-inflammatory Activity: Thiazolidinone hybrids outperform hydrazide derivatives due to additional sulfur-mediated interactions .

Crystallography :

  • The dihedral angle between the coumarin core and hydrazide moiety in the target compound (~46.00°) is larger than in hydroxy-substituted analogues (~30–40°), reflecting steric effects of the nitro group .
  • Packing efficiency in nitro derivatives is higher due to stronger intermolecular interactions (e.g., C–H···O nitro).

Preparation Methods

Synthesis of 7-(Diethylamino)-3-formylcoumarin

The critical coumarin intermediate, 7-(diethylamino)-3-formylcoumarin , is synthesized via a Vilsmeier-Haack formylation of 7-(diethylamino)coumarin. Starting with 4-(diethylamino)salicylaldehyde, a Wittig reaction with (ethoxycarbonylmethylene)triphenylphosphorane in ethanol yields 7-(diethylamino)coumarin in 76% yield. Subsequent formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) introduces the aldehyde group at position 3, achieving an 82% yield.

Key reaction parameters :

  • Temperature : 50–60°C for Wittig reaction; 0°C to room temperature for Vilsmeier-Haack.

  • Catalysts : Triphenylphosphine for Wittig; POCl₃ for formylation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Synthesis of 4-Nitrobenzohydrazide

4-Nitrobenzohydrazide is prepared by reacting 4-nitro ethyl benzoate with excess hydrazine hydrate (99%) in ethanol under reflux for 8 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 85–90% pure product after recrystallization from ethanol.

Optimized conditions :

  • Molar ratio : 1:1.2 (4-nitro ethyl benzoate : hydrazine hydrate).

  • Solvent : Ethanol (25 mL per 0.01 mole substrate).

  • Characterization : Melting point (177–179°C), IR (C=O at 1,645 cm⁻¹, N–H at 3,250 cm⁻¹).

Condensation to Form Hydrazone Derivatives

Coupling of 7-(Diethylamino)-3-formylcoumarin with 4-Nitrobenzohydrazide

The target hydrazone is synthesized by acid-catalyzed condensation of 7-(diethylamino)-3-formylcoumarin and 4-nitrobenzohydrazide. Two primary methods are validated:

Method A: Sodium Bisulfite-Promoted Condensation

Refluxing equimolar quantities of the aldehyde and hydrazide in methanol with sodium bisulfite (NaHSO₃) for 6–8 hours yields the product in 72–75% yield. Sodium bisulfite acts as a dehydrating agent, facilitating imine formation.

Method B: Ammonium Acetate-Catalyzed Cyclization

Using ammonium acetate in absolute ethanol under reflux for 3 hours achieves comparable yields (70–73%). This method avoids harsh acidic conditions, favoring milder Lewis acid catalysis.

Comparative analysis :

ParameterMethod AMethod B
CatalystNaHSO₃NH₄OAc
SolventMethanolEthanol
Reaction Time8 hours3 hours
Yield75%73%
ByproductsMinimalTrace

Structural Elucidation and Spectral Data

Infrared Spectroscopy (IR)

  • C=N stretch : 1,598–1,610 cm⁻¹.

  • C=O (coumarin) : 1,720 cm⁻¹.

  • N–H (hydrazide) : 3,200–3,300 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.13 (s, 1H, H-C=N).

    • δ 7.80–8.20 (m, 4H, nitrobenzene protons).

    • δ 6.50–7.20 (m, 3H, coumarin aromatic protons).

  • ¹³C NMR :

    • δ 160.2 (C=O), 152.1 (C=N), 148.5 (NO₂-bearing carbon).

Single-Crystal X-ray Diffraction

The E-configuration of the hydrazone is confirmed by X-ray crystallography, with a C=N bond length of 1.278 Å.

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Attack by the hydrazide’s amino group forms a tetrahedral intermediate.

  • Dehydration yields the hydrazone, stabilized by conjugation with the coumarin’s π-system.

Challenges and Optimization

  • Byproduct formation : Competing enolization of the coumarin aldehyde may reduce yields. Using anhydrous solvents and catalytic acid mitigates this.

  • Stereoselectivity : Exclusive E-isomer formation is driven by steric hindrance between the coumarin and nitrobenzene groups .

Q & A

Q. Q1. What are the optimal synthetic routes for N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide, and how can purity be ensured?

Methodological Answer: The compound is synthesized via a multi-step hydrazide coupling reaction. Key steps include:

  • Hydrazide Formation: Reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with 4-nitrobenzohydrazide under reflux in ethanol/water (4–6 hours, 80–100°C) to form the hydrazone intermediate .
  • Purification: Recrystallization from methanol or DMSO ensures purity (>95% by HPLC). Confirmation via elemental analysis (C, H, N) and NMR (¹H/¹³C) is critical to validate the product .
  • Troubleshooting: Impurities from unreacted aldehydes can be removed via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Q2. What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is required:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm hydrazone formation (δ ~8.5–9.5 ppm for imine protons) and nitro group presence .
    • FT-IR: Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
  • Elemental Analysis: Match experimental vs. theoretical C/H/N percentages (e.g., C: 62.3%, H: 4.8%, N: 12.1%) .
  • Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 465.2) .

Q. Q3. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve structural ambiguities?

Methodological Answer:

  • Crystallization: Grow crystals via slow evaporation of DMSO/ethanol solutions.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.
  • Refinement: Employ SHELXL for structure solution (direct methods) and refinement (full-matrix least-squares). Hydrogen bonding (e.g., N–H⋯O) and π-π stacking interactions should be analyzed using WinGX/ORTEP .

Advanced Research Questions

Q. Q4. How do electronic properties (e.g., fluorescence, HOMO-LUMO gaps) influence the compound’s bioactivity?

Methodological Answer:

  • Fluorescence Studies: Use spectrofluorometry (λₑₓ = 350 nm, λₑₘ = 450–550 nm) to assess emission intensity. Compare with coumarin derivatives to evaluate substituent effects on Stokes shift .
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G**) to compute HOMO-LUMO gaps. Correlate with experimental redox potentials (cyclic voltammetry) to predict charge-transfer behavior .

Q. Q5. What strategies can address contradictions in biological activity data across studies?

Methodological Answer:

  • Systematic Variation: Test derivatives with modified substituents (e.g., replacing nitro with methoxy) to isolate electronic vs. steric effects .
  • Dose-Response Analysis: Use IC₅₀ values (e.g., in cancer cell lines) to quantify potency. Cross-validate with enzyme inhibition assays (e.g., kinase targets) .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies, accounting for variables like solvent polarity and cell line heterogeneity .

Q. Q6. How can computational modeling predict intermolecular interactions in crystallographic studies?

Methodological Answer:

  • Molecular Packing Analysis: Use Mercury (CCDC) to visualize hydrogen bonds (e.g., N–H⋯O) and π-π interactions. Compare with lattice energy calculations (PIXEL method) to assess stability .
  • Docking Studies: Simulate ligand-receptor binding (e.g., with DNA gyrase) using AutoDock Vina. Validate with SC-XRD-derived torsion angles to refine force fields .

Critical Research Gaps

  • Solvent Effects on Fluorescence: Limited data on polarity-dependent emission quenching.
  • In Vivo Toxicity: Absence of pharmacokinetic studies (e.g., bioavailability, metabolic stability).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.